2-Quinoxalinecarboxylic acid
Description
Significance in Heterocyclic Chemistry Research
The quinoxaline (B1680401) ring system is a prominent feature in many biologically active molecules. 2-Quinoxalinecarboxylic acid serves as a crucial building block in the field of heterocyclic chemistry, enabling the construction of more complex molecular architectures. guidechem.comchemimpex.com Researchers utilize its reactive carboxylic acid group to introduce various functionalities, leading to the synthesis of novel compounds with tailored properties. Its derivatives are integral to the development of new pharmaceuticals, agrochemicals, and dyes. guidechem.comchemimpex.com
The synthesis of this compound itself has been a subject of study, with various methods developed to improve efficiency and yield. These methods often involve the condensation of o-phenylenediamine (B120857) with derivatives of pyruvic acid. A notable approach includes the condensation of o-phenylenediamine with a monosaccharide, followed by a mild peroxide oxidation, which has been optimized for scalability. researchgate.netacs.org
Scope of Academic Investigation
The academic investigation of this compound and its derivatives spans several key areas:
Pharmaceutical and Medicinal Chemistry: A primary focus of research is the exploration of the biological activities of its derivatives. guidechem.com Studies have revealed potential antimicrobial, anticancer, and antiviral properties. guidechem.comontosight.ai For instance, certain derivatives have shown inhibitory effects against various microorganisms, while others have demonstrated cytotoxic effects against cancer cell lines. ontosight.ai Furthermore, specific derivatives have been investigated as potential inhibitors for enzymes like Pim-1 kinase, which is implicated in cancer. nih.gov The 1,4-dioxide derivatives of this compound have also been a significant area of interest, with studies highlighting their potential as antimycobacterial agents. mdpi.comnih.gov
Coordination Chemistry: The carboxylic acid and nitrogen atoms of the quinoxaline ring make this compound an effective ligand for forming complexes with metal ions. guidechem.comakjournals.com These coordination compounds are studied for their unique structural properties and potential applications in catalysis and materials science. For example, copper(II) complexes incorporating this compound have been synthesized and characterized. academie-sciences.fr
Organic Synthesis and Methodology: The compound serves as a key intermediate in the synthesis of a variety of organic molecules. guidechem.com Research in this area focuses on developing new synthetic routes to this compound derivatives and exploring their reactivity in various chemical transformations. nih.govniscpr.res.inresearchgate.net This includes the synthesis of amides, esters, and other functionalized quinoxalines. researchgate.netontosight.ai
Materials Science: Derivatives of this compound are being explored for their potential use in the development of new materials, such as polymers and dyes, due to their inherent structural and electronic properties. chemimpex.comontosight.ai
Research Findings on this compound and Its Derivatives
The following tables summarize key data and findings from various academic studies on this compound and its derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C9H6N2O2 | guidechem.com |
| CAS Registry Number | 879-65-2 | guidechem.com |
| Appearance | Tan to white or off-white crystalline powder | guidechem.comforecastchemicals.com |
| Molecular Weight | 174.16 g/mol | forecastchemicals.com |
| Melting Point | 230-233 °C | forecastchemicals.com |
Table 2: Investigated Applications of this compound Derivatives
| Application Area | Specific Focus | Key Findings |
|---|---|---|
| Pharmaceuticals | Antimicrobial Agents | Derivatives have shown inhibitory effects against various microorganisms. ontosight.ai Quinoxaline-1,4-di-N-oxides exhibit antimycobacterial activity. mdpi.commdpi.com |
| Anticancer Agents | Cytotoxic effects against certain cancer cell lines have been observed. ontosight.ai A derivative was identified as a potent Pim-1 kinase inhibitor. nih.gov | |
| Antiviral Agents | Salts of dihalo-2-quinoxaline carboxylic acids have shown in vivo activity against influenza virus. google.com | |
| Agrochemicals | Pesticides and Herbicides | Used in the formulation of agrochemicals for pest control and plant growth regulation. chemimpex.comontosight.ai |
| Materials Science | Dyes and Polymers | Serves as an intermediate in the production of dyes and is incorporated into polymers to improve properties. guidechem.comchemimpex.com |
| Coordination Chemistry | Metal Complexes | Forms complexes with metal ions, with potential applications in catalysis. guidechem.comacademie-sciences.fr |
Table 3: Synthetic Approaches to this compound
| Method | Reagents | Notes |
|---|---|---|
| Oxidative Cyclization | o-phenylenediamine, D-fructose, alkaline hydrogen peroxide | A two-step process involving condensation followed by oxidation. researchgate.net |
| From 2-Methylquinoxaline | 2-methylquinoxaline, oxidizing agents | Direct chemical oxidation can be challenging, but biocatalytic methods have been explored. researchgate.netacs.org |
| Condensation | o-phenylenediamine, pyruvic acid derivatives | A common and widely used method for synthesizing the quinoxaline core. sapub.org |
| Hydrothermal Synthesis | 3,4-diaminobenzoic acid, α-dicarbonyl compounds | Synthesis in high-temperature water can yield CO2H-bearing quinoxalines with minimal decarboxylation. thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxaline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUZGXILYFKSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236688 | |
| Record name | Quinoxaline-2-carboxylic acid | |
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Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879-65-2 | |
| Record name | Quinoxaline-2-carboxylic acid | |
| Source | ChemIDplus | |
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| Record name | 2-Quinoxalinecarboxylic acid | |
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| Record name | Quinoxaline-2-carboxylic acid | |
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| Record name | Quinoxaline-2-carboxylic acid | |
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| Record name | 2-QUINOXALINECARBOXYLIC ACID | |
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Synthetic Methodologies and Chemical Synthesis Research of 2 Quinoxalinecarboxylic Acid
Classical and Established Synthetic Routes
The synthesis of 2-quinoxalinecarboxylic acid has been a subject of chemical research for many years, with the earliest methods dating back to 1935. acs.org Over time, a range of synthetic strategies have been developed, each with its own set of advantages and limitations. The most prominent and efficient of these are detailed below.
Condensation Reactions with Monosaccharides
A highly successful and frequently employed method for constructing the quinoxaline (B1680401) framework as a precursor to this compound involves the condensation of o-phenylenediamine (B120857) with monosaccharides. acs.orgresearchgate.net This approach offers a cost-effective and scalable route to the target molecule. acs.org
The reaction typically utilizes D-fructose, which upon condensation with o-phenylenediamine, forms 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline. acs.orgresearchgate.net This intermediate possesses the core quinoxaline structure with a side chain derived from the sugar, which is then subjected to oxidation to yield the desired carboxylic acid. acs.orgresearchgate.net
Significant research has been dedicated to optimizing the condensation reaction to improve yields, which have historically been in the range of 15-30%. acs.org Key parameters that have been investigated include reaction temperature and the choice of solvent or catalyst.
One study found that conducting the condensation of D-fructose and o-phenylenediamine in a 10% aqueous acetic acid solution at a controlled temperature of 80°C for 18 hours resulted in an improved yield of the 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline intermediate. acs.org Another protocol describes the oxidative cyclization of o-phenylenediamine with D-fructose yielding 46% of the intermediate. researchgate.net
| Reactants | Conditions | Intermediate | Yield |
| o-Phenylenediamine, D-Fructose | 10% aq. Acetic Acid, 80°C, 18h | 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline | Improved |
| o-Phenylenediamine, D-Fructose | Oxidative Cyclization | 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline | 46% |
Oxidative Approaches to the Carboxylic Acid Moiety
The conversion of a suitable precursor substituent at the 2-position of the quinoxaline ring into a carboxylic acid group is a critical step in many synthetic routes. Various oxidative methods have been developed to achieve this transformation efficiently. acs.orgresearchgate.net
A common strategy involves the oxidation of the polyhydroxyalkyl side chain of the intermediate formed from the monosaccharide condensation. acs.orgresearchgate.net Mild oxidizing agents such as 30% basic hydrogen peroxide are effective for this purpose, converting 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline into this compound. acs.org One reported method using alkaline hydrogen peroxide for this oxidation step achieved a yield of 50%. researchgate.net
Alternative precursors for the carboxylic acid group include nitroalkyl and alkenyl substituents. acs.org For instance, 2-nitromethylquinoxaline can be oxidized to this compound. researchgate.net This 2-nitromethylquinoxaline can be synthesized from the reaction of o-phenylenediamine with sodium β-formyl-β-keto-α-nitropropionate. researchgate.net Historically, potassium permanganate (B83412) has been used for the oxidation of such substituents. acs.org
The 2-furyl group serves as a latent carboxylic acid functionality. acs.org This group can be readily and quantitatively cleaved to the corresponding quinoxalinecarboxylic acid using a strong oxidizing agent like potassium permanganate. acs.org This method provides a high-yield route to the desired product, although it requires the prior synthesis of the 2-furylquinoxaline precursor. acs.orgnih.gov
Multistep Synthetic Sequences
The synthesis of this compound is often accomplished through multistep sequences that combine several of the aforementioned reactions. acs.orgresearchgate.net A prominent and scalable two-step process involves the initial condensation of o-phenylenediamine with D-fructose, followed by the oxidation of the resulting side chain. acs.org
Modern and Green Chemistry Approaches to this compound Synthesis
In response to the growing need for sustainable chemical manufacturing, research has shifted towards green chemistry principles for the synthesis of the quinoxaline framework. These approaches aim to minimize waste, avoid hazardous solvents and reagents, and reduce energy consumption.
Biocatalysis has emerged as a powerful green alternative for chemical synthesis, offering high selectivity and mild reaction conditions. Research has demonstrated the feasibility of producing this compound through the microbial oxidation of 2-methylquinoxaline.
One notable process employs the fungus Absidia repens (ATCC 14849) for this transformation. acs.org While this method was successfully scaled to produce significant quantities of the acid for drug development, its suitability for large-scale industrial production is limited by a low product concentration of approximately 1 g/L. acs.org
Table 1: Comparison of Biocatalytic Processes for this compound Synthesis
| Feature | Absidia repens Process | Pseudomonas putida Process |
| Organism | Absidia repens ATCC 14849 | Pseudomonas putida ATCC 33015 |
| Substrate | 2-Methylquinoxaline | 2-Methylquinoxaline |
| Product | This compound | This compound |
| In-situ Yield | Lower | 86% (at 8-L scale) acs.org |
| Product Concentration | ~1 g/L acs.org | Approx. 10-fold higher than A. repens acs.org |
| Scalability | Deemed unsuitable for further scale-up acs.org | More promising for scale-up acs.org |
Hydrothermal Synthesis (HTS) in Aqueous Media
Hydrothermal synthesis (HTS) utilizes high-temperature water (typically 100–250 °C) as a reaction medium, presenting a green alternative to volatile organic solvents. researchgate.netnih.gov This technique has been successfully applied to the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids through the condensation of 3,4-diaminobenzoic acid with 1,2-diarylketones. researchgate.netthieme-connect.com
The HTS approach is notable for being fast, simple, and high-yielding without the need for toxic catalysts or strong acids. nih.gov The inherent acidity of water at elevated temperatures (around 250 °C) can itself catalyze the reaction. d-nb.info The reaction can be further accelerated by adding acetic acid (HOAc) as a promoter, which can reduce reaction times to as little as 10 minutes. nih.govthieme-connect.com For instance, quantitative yields of 2,3-diarylquinoxalines were achieved using either water alone at 230 °C for one hour or a 5% aqueous acetic acid solution at 230 °C for just 10 minutes. nih.gov
A detailed study identified reaction conditions that minimize the primary side reaction, decarboxylation of the starting material, 3,4-diaminobenzoic acid. researchgate.netthieme-connect.comthieme-connect.com Optimal conditions for producing a 2,3-diarylquinoxaline-6-carboxylic acid with minimal decarboxylation involved reacting 3,4-diaminobenzoic acid with 4,4′-dimethoxybenzil at 150 °C for 60 minutes in a 5% acetic acid solution, which resulted in an 86% yield. thieme-connect.comthieme-connect.com
Table 2: Hydrothermal Synthesis Conditions for Quinoxaline Carboxylic Acids
| Method | Reactants | Solvent/Promoter | Temperature | Time | Yield |
| Method A | 3,4-Diaminobenzoic acid, 4,4′-Dimethoxybenzil | 5% Acetic Acid | 150 °C | 60 min | 86% thieme-connect.comthieme-connect.com |
| Method B | Methyl 3,4-diaminobenzoate, 4,4′-Dimethoxybenzil | Water | 230 °C | 3 hours | 77% thieme-connect.comthieme-connect.com |
| General HTS | o-Phenylenediamine, Benzil | Water | 230 °C | 60 min | Quantitative nih.gov |
| Promoted HTS | o-Phenylenediamine, Benzil | 5% Acetic Acid | 230 °C | 10 min | Quantitative nih.gov |
Catalytic Methodologies in Quinoxaline Framework Construction
The development of efficient catalysts is central to modern organic synthesis. For the quinoxaline framework, both solid acid catalysts and metal-based catalysts have been employed to create milder, more efficient, and environmentally friendly reaction protocols.
Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recyclability, and reduced corrosiveness compared to liquid acids. d-nb.info Several types have been successfully used for the synthesis of quinoxalines via the condensation of o-diamines and 1,2-dicarbonyl compounds.
Cellulose sulfuric acid has been highlighted as a biodegradable, inexpensive, and reusable catalyst for this transformation. tandfonline.comacademie-sciences.fr This catalyst facilitates the reaction effectively at room temperature under both solvent-free conditions (physical grinding) and in green solvents like water or ethanol (B145695), providing good to excellent yields. tandfonline.comacademie-sciences.frtandfonline.com Studies show that ethanol is often the superior solvent in terms of reaction time and yield. academie-sciences.fr The catalyst can be recovered and reused multiple times without a significant loss of activity. academie-sciences.frtandfonline.com
Other effective solid acid catalysts include:
Nanocrystalline titania-based sulfonic acid (TiO2-Pr-SO3H): This catalyst provides quantitative yields in short reaction times under mild, low-temperature conditions. d-nb.info
Nano-BF3/SiO2: Used as a reusable solid acid catalyst for quinoxaline synthesis under solvent-free, room temperature conditions. rsc.org
Tungstophosphoric acid on mesoporous silica (B1680970) nanoparticles: This nanostructured catalyst with strong acid sites is effective for the condensation reaction in an aprotic organic solvent at low temperatures. rsc.org
Table 3: Performance of Various Solid Acid Catalysts in Quinoxaline Synthesis
| Catalyst | Reaction Conditions | Solvent | Yield | Key Features |
| Cellulose Sulfuric Acid | Room Temperature | Ethanol or Water / Solvent-free | Good to Excellent tandfonline.comtandfonline.com | Biodegradable, reusable, inexpensive. academie-sciences.fr |
| TiO2-Pr-SO3H | Low Temperature | Not specified | Quantitative d-nb.info | Highly efficient, recyclable, mild conditions. d-nb.info |
| Nano-BF3/SiO2 | Room Temperature (Sonication) | Solvent-free | High | Non-corrosive, eco-friendly, reusable. rsc.org |
| Tungstophosphoric acid/Silica | Low Temperature | Aprotic Organic Solvent | High | Strong acid sites, high surface area. rsc.org |
Metal-Catalyzed Reactions
Metal catalysts play a crucial role in various steps of quinoxaline synthesis, including cyclization, oxidation, and reduction reactions.
In the synthesis of a nitro-substituted this compound, a key step involves the selective reduction of a nitro group, which is achieved under the catalysis of metallic Nickel (Ni). nih.govtandfonline.com The subsequent cyclization to form the quinoxaline ring system can be accomplished using a copper(I) catalyst. nih.govtandfonline.com Furthermore, the oxidation of a methyl group on the quinoxaline ring to the desired carboxylic acid has been performed using selenium dioxide (SeO2) and hydrogen peroxide. nih.govtandfonline.com
Copper(II) complexes have also been synthesized using 3-hydroxy-2-quinoxalinecarboxylic acid as a ligand. academie-sciences.fr These complexes have demonstrated catalytic activity in other chemical transformations, showcasing the interaction between metal centers and the quinoxaline carboxylic acid structure. academie-sciences.fr The broader field of quinoxaline chemistry involves a wide array of metal complexes, including those with palladium (Pd), ruthenium (Ru), and iron (Fe), which are used to construct complex molecular architectures. isca.me
Scale-Up and Process Development Studies for this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, safety, and environmental impact. Development work on this compound has focused on creating scalable processes that deliver high-purity material. researchgate.net
In contrast, a second-generation microbial process using Pseudomonas putida was developed and evaluated at an 8-liter scale. acs.org This process proved far more efficient, giving an 86% in-situ yield and a product concentration approximately ten times higher than the A. repens method. acs.org This significant increase in concentration and yield makes the P. putida bioconversion a much more attractive and economically viable process for future large-scale production of this compound. acs.org
Advanced Derivatization and Structural Modification Research
Synthesis of 2-Quinoxalinecarboxylic Acid Derivatives
The strategic modification of this compound has led to the development of a diverse array of derivatives with significant research interest. These modifications are primarily centered on the carboxylic acid group and the core quinoxaline (B1680401) ring system.
A prominent area of research involves the conversion of the carboxylic acid moiety into a carboxamide. This transformation is typically achieved by coupling this compound with a variety of primary or secondary amines. The reaction generally employs standard peptide coupling agents to facilitate amide bond formation.
Commonly used coupling systems include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net In this process, the carbodiimide (B86325) activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to yield the corresponding quinoxalin-2-carboxamide. The reactions are often carried out in anhydrous polar aprotic solvents like dimethylformamide (DMF).
Alternative and effective coupling reagents such as propylphosphonic anhydride (B1165640) (T3P) have also been successfully utilized. nih.gov For instance, the synthesis of N-(6-(1-isopropyl-1H-pyrazole-5-yl) pyridine-2-yl) quinoxaline-2-carboxamide (B189723) was achieved by reacting this compound with the appropriate aminopyridine derivative in the presence of T3P and a base like triethylamine (B128534) (Et3N) in dichloromethane (B109758) (CH2Cl2). nih.gov Another approach involves the use of phosphoryl chloride (POCl3) in pyridine. nih.gov
These synthetic strategies have enabled the creation of extensive libraries of quinoxalin-2-carboxamides for various research applications. researchgate.net
Table 1: Reagents for Quinoxalin-2-carboxamide Synthesis
| Coupling Reagent System | Solvent(s) | Base | Reference |
| EDC / HOBt | DMF, CH2Cl2 | - | researchgate.net |
| T3P | CH2Cl2 | Triethylamine | nih.gov |
| POCl3 | Pyridine | Pyridine | nih.gov |
| Diphenylphosphoryl azide (B81097) (DPPA) | DMF | Triethylamine | nih.gov |
The introduction of N-oxide groups to the quinoxaline core, specifically forming quinoxaline-1,4-dioxides, represents a significant structural modification. These derivatives are not typically synthesized directly from this compound but are often built using methods like the Beirut reaction. sbq.org.br This reaction involves the condensation of benzofuroxans (benzene-1,2-dinitroso compounds) with β-dicarbonyl compounds or their equivalents. nih.govsbq.org.br
While direct N-oxidation of a pre-formed this compound is less common, the synthesis of quinoxaline-2-carboxylic acid 1,4-dioxides is of great interest. For example, 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide is a naturally occurring compound produced by Streptomyces ambofaciens. mdpi.com Research has shown that esters and amides derived from this N-oxide parent also exhibit notable biological properties. mdpi.com
The chemistry of quinoxaline-2-carboxylic acid 1,4-dioxides is an active field of study. These compounds can undergo further transformations. For example, the carboxylic acid group can be converted to amides using activating agents like diphenylphosphoryl azide (DPPA). nih.gov However, it is noted that 1,4-dioxides of quinoxaline-2-carboxylic acids can be unstable and may readily decarboxylate upon heating. mdpi.com
Beyond modifications at the carboxylic acid and nitrogen positions, the benzene (B151609) portion of the quinoxaline ring system is also a target for functionalization. This allows for the introduction of various substituents to modulate the molecule's properties.
One approach is to start with an already substituted o-phenylenediamine (B120857) for the initial cyclocondensation reaction that forms the quinoxaline ring. mdpi.com This pre-functionalization strategy allows for the synthesis of quinoxaline-2-carboxylic acid derivatives with specific substitution patterns on the aromatic ring. For instance, new 6(7)-substituted quinoxaline-2-carboxylate-1,4-dioxide derivatives have been synthesized and studied. mdpi.com
Another strategy involves direct substitution on the pre-formed quinoxaline ring, although this can be challenging due to the electron-deficient nature of the pyrazine (B50134) ring. However, transformations of functional groups already present on the ring are common. For example, the hydrazide of 3-methylquinoxaline-2-carboxylic acid can be used as a handle for further functionalization, such as condensation with aldehydes to form hydrazones. nih.govmdpi.com
The Curtius rearrangement of azides derived from quinoxaline-2-carboxylic acid 1,4-dioxides provides a route to 2-amino quinoxaline derivatives, which can then be converted into carbamates or ureas. nih.gov This highlights the versatility of the carboxylic acid group as a precursor for introducing other functionalities at the 2-position of the quinoxaline 1,4-dioxide scaffold. nih.gov
Derivatization for Analytical and Detection Purposes
The unique chemical properties of the quinoxaline scaffold are leveraged in the development of analytical methods, particularly for the detection and quantification of other molecules.
While this compound itself is not typically used as a fluorescent tag, the formation of quinoxaline derivatives is a key strategy for creating fluorescent molecules. The quinoxaline ring system is a fluorophore, and its derivatives can exhibit strong luminescence. researchgate.netmdpi.com
Research has focused on synthesizing luminescent polymers incorporating quinoxaline structures for sensory applications. For example, luminescent molecularly imprinted polymers have been developed using covalent organic frameworks and quantum dots for the specific optical detection of quinoxaline-2-carboxylic acid itself. mdpi.com In this context, the fluorescence of the detection system is quenched upon binding to the target analyte, quinoxaline-2-carboxylic acid. mdpi.com This demonstrates the inherent spectroscopic properties of the quinoxaline moiety that make it suitable for such detection methods.
A well-established analytical application of quinoxaline chemistry is the derivatization of sialic acids for quantitative analysis by high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netrsc.org Sialic acids are nine-carbon carboxylated sugars that are challenging to analyze directly due to their structural similarity and lack of a strong chromophore. researchgate.net
The standard method involves the chemical derivatization of the α-keto acid functionality of sialic acids with an o-phenylenediamine derivative. This condensation reaction forms a highly fluorescent quinoxaline derivative, which can be easily detected and quantified. researchgate.netrsc.orgresearchgate.net
A commonly used reagent for this purpose is 1,2-diamino-4,5-methylenedioxybenzene (DMB). However, researchers have investigated other phenyldiamines to improve the method's robustness and cost-effectiveness. One such reagent, 4,5-dimethylbenzene-1,2-diamine (B154071) (DMBA), has been shown to react efficiently with N-acetylneuraminic acid (Neu5Ac), a common sialic acid, to form a single, stable, and strongly fluorescent quinoxaline derivative. researchgate.netrsc.orgresearchgate.net This derivatization allows for the highly sensitive detection of sialic acids in complex biological samples like fetal bovine serum and human plasma. researchgate.netrsc.org
Table 2: Comparison of Derivatization Reagents for Sialic Acid Analysis
| Reagent | Abbreviation | Key Feature | Reference |
| 1,2-diamino-4,5-methylenedioxybenzene | DMB | Commonly used but can be expensive and form multiple products. | researchgate.net |
| 4,5-dimethylbenzene-1,2-diamine | DMBA | Inexpensive, stable, and forms a single, stable quinoxaline derivative with strong fluorescence. | researchgate.netrsc.orgresearchgate.net |
Biological and Biomedical Research Applications of 2 Quinoxalinecarboxylic Acid and Its Derivatives
Antimicrobial Research Investigations of 2-Quinoxalinecarboxylic Acid and its Derivatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In response, the scientific community has intensified its search for novel antimicrobial agents with unique mechanisms of action. Among the promising candidates, derivatives of this compound have garnered significant attention for their broad-spectrum antimicrobial properties. These compounds have been the subject of extensive research, demonstrating notable efficacy against a range of pathogenic bacteria, fungi, and protozoa. This section delves into the key findings from these investigations, highlighting the potential of the this compound scaffold in the development of new antimicrobial therapies.
Antibacterial Activities
Derivatives of this compound have demonstrated significant potential as antibacterial agents, with a substantial body of research focusing on their activity against clinically important bacterial species. These investigations have not only established the bactericidal and bacteriostatic efficacy of these compounds but have also shed light on their mechanisms of action and the genetic basis of bacterial resistance.
The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has spurred intensive research into new therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds in this area.
A notable example is the lead compound Ty38c, identified from a phenotypic screen of a quinoxaline (B1680401) library. This compound, chemically known as 3-((4-methoxybenzyl)amino)-6-(trifluoromethyl)quinoxaline-2-carboxylic acid, exhibited potent bactericidal activity against replicating M. tuberculosis with a minimum inhibitory concentration (MIC99) and minimum bactericidal concentration (MBC) of 3.1 µM. nih.govnih.gov Importantly, Ty38c was also found to be active against intracellular bacteria, a crucial attribute for an anti-tuberculosis drug. nih.govnih.gov
Further research has explored quinoxaline-2-carboxylic acid 1,4-dioxides, which have also shown high antimycobacterial activity. mdpi.com For instance, a novel series of these derivatives was tested against M. smegmatis and an autoluminescent strain of M. tuberculosis H37Ra. mdpi.com One compound, 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide, demonstrated significant potency with a MIC of 1.25 µg/mL against M. tuberculosis. mdpi.com
| Compound | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Ty38c | Mycobacterium tuberculosis | MIC99 | 3.1 µM | nih.govnih.gov |
| Ty38c | Mycobacterium tuberculosis | MBC | 3.1 µM | nih.govnih.gov |
| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | Mycobacterium tuberculosis H37Ra | MIC | 1.25 µg/mL | mdpi.com |
Understanding the mechanism of action is critical for the development of new drugs. Research into this compound derivatives has revealed multiple modes of antimycobacterial activity.
One significant mechanism involves the inhibition of essential enzymes in the mycobacterial cell wall synthesis pathway. The lead compound Ty38c was found to be a noncovalent, noncompetitive inhibitor of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). nih.gov This enzyme is crucial for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, essential components of the mycobacterial cell wall. nih.gov
In contrast, certain quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have been shown to act as DNA-damaging agents. mdpi.com Whole-genome sequencing of spontaneous drug-resistant mutants of M. smegmatis exposed to these compounds revealed a high number of single-nucleotide polymorphisms, a hallmark of DNA-damaging agents. mdpi.com This mechanism is distinct from many current anti-tuberculosis drugs and offers a potential avenue to combat resistant strains.
The emergence of drug resistance is a major obstacle in the treatment of tuberculosis. Studies on this compound derivatives have also provided insights into the genetic basis of resistance.
For the DprE1 inhibitor Ty38c, initial resistance studies in M. tuberculosis identified mutations in the gene rv3405c, which encodes a transcriptional repressor. nih.gov This repressor controls the expression of rv3406, a gene whose product was found to metabolically inactivate Ty38c through decarboxylation. nih.gov When rv3406 was absent, resistance to Ty38c was then mapped to mutations directly within the dprE1 gene, confirming it as the primary target. nih.gov
For the DNA-damaging quinoxaline-2-carboxylic acid 1,4-dioxides, resistance in M. smegmatis was linked to mutations in several genes, including MSMEG_4646, MSMEG_5122, and MSMEG_1380. mdpi.com The gene MSMEG_1380 is of particular interest as it encodes a transcriptional repressor for an efflux pump, suggesting that increased efflux of the drug is a mechanism of resistance. mdpi.com
Antifungal Activities
In addition to their antibacterial properties, derivatives of this compound have been investigated for their potential as antifungal agents. A study focusing on novel quinoxaline-2-oxyacetate hydrazide derivatives demonstrated significant in vitro activity against a panel of plant pathogenic fungi. mdpi.com
These compounds were evaluated against Botrytis cinerea, Alternaria solani, Gibberella zeae, Rhizoctonia solani, Colletotrichum orbiculare, and Alternaria alternata. mdpi.com Several of the synthesized derivatives exhibited potent inhibitory activity, in some cases exceeding that of the commercial fungicide carbendazim (B180503). For example, against G. zeae, compound 15 showed an EC50 value of 0.87 μg/mL. mdpi.com Against C. orbiculare, eight of the tested compounds displayed superior activity to carbendazim (EC50 = 2.32 μg/mL), with compound 15 again being highly effective with an EC50 of 1.01 μg/mL. mdpi.com Furthermore, against R. solani, an impressive 29 of the derivatives showed excellent antifungal activity with EC50 values below 1 μg/mL. mdpi.com
| Compound | Fungal Species | Activity Metric (EC50) | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 15 | Gibberella zeae | EC50 | 0.87 | mdpi.com |
| Compound 1 | Colletotrichum orbiculare | EC50 | 1.84 | mdpi.com |
| Compound 2 | Colletotrichum orbiculare | EC50 | 1.32 | mdpi.com |
| Compound 15 | Colletotrichum orbiculare | EC50 | 1.01 | mdpi.com |
| Compound 16 | Colletotrichum orbiculare | EC50 | 1.35 | mdpi.com |
| Compound 23 | Colletotrichum orbiculare | EC50 | 1.36 | mdpi.com |
| Compound 26 | Colletotrichum orbiculare | EC50 | 1.61 | mdpi.com |
| Compound 27 | Colletotrichum orbiculare | EC50 | 1.03 | mdpi.com |
| Compound 36 | Colletotrichum orbiculare | EC50 | 2.23 | mdpi.com |
| Carbendazim (Control) | Colletotrichum orbiculare | EC50 | 2.32 | mdpi.com |
| Multiple Derivatives (29 compounds) | Rhizoctonia solani | EC50 | <1 | mdpi.com |
Antiprotozoan Activities
The therapeutic utility of this compound derivatives extends to the realm of protozoan infections, with studies demonstrating activity against several human pathogens. Research has particularly focused on quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania mexicana. nih.gov
In a study evaluating a series of these compounds, several derivatives exhibited superior anti-T. cruzi activity compared to the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov Similarly, some compounds showed more potent anti-leishmanial activity than amphotericin B. nih.gov Notably, certain derivatives displayed dual activity against both parasites. nih.gov
Furthermore, 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives have been synthesized and evaluated for their in vitro activity against Leishmania infantum and erythrocytic forms of Plasmodium falciparum. nih.gov While these compounds were not effective against P. falciparum, two derivatives demonstrated good activity against L. infantum. nih.gov
| Compound Class | Protozoan Species | Activity | Reference |
|---|---|---|---|
| Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Trypanosoma cruzi | Several compounds more active than nifurtimox and benznidazole | nih.gov |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives | Leishmania mexicana | Some compounds more active than amphotericin B | nih.gov |
| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives | Leishmania infantum | Two derivatives showed good activity | nih.gov |
| 2-cyano-3-(4-phenylpiperazine-1-carboxamido) quinoxaline 1,4-dioxide derivatives | Plasmodium falciparum | No significant activity observed | nih.gov |
Anticancer Research Investigations
Derivatives of this compound have emerged as a significant class of heterocyclic compounds in anticancer research. Their versatile scaffold allows for modifications that lead to a broad range of biological activities, making them promising candidates for the development of new chemotherapeutic agents. Researchers have extensively investigated these compounds for their ability to inhibit tumor growth, modulate cellular processes crucial for cancer cell survival, and interact with specific molecular targets involved in carcinogenesis.
Evaluation in Tumor Models
The cytotoxic potential of this compound derivatives has been evaluated against various human tumor cell lines. These studies are fundamental in identifying lead compounds with potent anti-proliferative activity.
For instance, several synthesized quinoxaline derivatives demonstrated significant activity against a panel of cancer cell lines. nih.gov In one study, three series of novel quinoxaline derivatives were synthesized and evaluated for their biological activity against three human tumor cell lines: HCT116 (colon carcinoma), HepG2 (liver hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov Compounds designated as VIId , VIIIa , VIIIc , VIIIe , and XVa showed promising activity against these cell lines. nih.gov Specifically, compound VIIIc was highly effective against the HCT116 and MCF-7 cell lines, with IC₅₀ values of 2.5 µM and 9 µM, respectively. nih.gov Compound XVa also showed notable activity, particularly against HCT116 and MCF-7 cells, with IC₅₀ values of 4.4 µM and 5.3 µM. nih.gov
Another study focused on novel quinoxaline derivatives as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). rsc.org Compounds 11 and 13 from this series were identified as the most potent, exhibiting strong anticancer activity against three cancer cell lines with IC₅₀ values ranging from 0.81 μM to 2.91 μM. rsc.org
The table below summarizes the in vitro anticancer activity of selected this compound derivatives.
| Compound | Cancer Cell Line | Measured Activity (IC₅₀) |
|---|---|---|
| VIIIc | HCT116 (Colon) | 2.5 µM |
| VIIIc | MCF-7 (Breast) | 9 µM |
| XVa | HCT116 (Colon) | 4.4 µM |
| XVa | MCF-7 (Breast) | 5.3 µM |
| 11 | Various | 0.81 µM - 2.91 µM |
| 13 | Various | 0.81 µM - 2.91 µM |
Modulation of Cellular Processes (e.g., Apoptosis Induction via Autophagy)
Beyond direct cytotoxicity, research has delved into the mechanisms by which this compound derivatives exert their anticancer effects. A key area of investigation is their ability to modulate fundamental cellular processes like apoptosis (programmed cell death) and autophagy.
Autophagy is a catabolic process where cells degrade damaged organelles and proteins. nih.govnih.gov While generally a survival mechanism, its modulation can be a strategy to induce cancer cell death. nih.govnih.gov In some contexts, blocking autophagy can lead to the activation of apoptosis. nih.govrsc.org
A study on a new quinoxaline-containing peptide, named RZ2 , found that it induces apoptosis in cancer cells by modulating autophagy. nih.govrsc.org The research showed that RZ2 accumulates in acidic compartments within the cell, blocking the progression of autophagy. nih.govrsc.org This blockage leads to a disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.gov The resulting mitochondrial damage ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. nih.gov This demonstrates a sophisticated mechanism where the inhibition of a survival pathway (autophagy) forces the cell to undergo a death pathway (apoptosis). nih.gov
Inhibition of Specific Kinases and Molecular Targets
A primary mechanism for the anticancer activity of quinoxaline derivatives is their ability to act as kinase inhibitors. nih.govekb.eg Protein kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer. nih.gov Quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors for a multitude of kinases. nih.govekb.egekb.eg
Key kinase targets for quinoxaline-based inhibitors include:
Pim-1 Kinase: This is a proto-oncogenic serine/threonine kinase overexpressed in many human cancers, playing roles in cell cycle regulation and apoptosis. bohrium.com A series of this compound derivatives were identified as potent inhibitors of human Pim-1 kinase (HsPim-1). bohrium.com The carboxylate group at the 2-position of the quinoxaline scaffold was found to be crucial for activity. bohrium.com
Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFR-2 is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. ekb.eg Quinoxaline derivatives have been identified as promising candidates for designing anticancer drugs that target VEGFR-2. ekb.eg
Epidermal Growth Factor Receptor (EGFR): EGFR is another critical receptor tyrosine kinase involved in cell proliferation. Novel quinoxaline derivatives have been developed as potent EGFR inhibitors, with compounds 4a and 13 showing IC₅₀ values of 0.3 µM and 0.4 µM, respectively. rsc.org
Other Kinases: The inhibitory activity of this class of compounds extends to a broad range of other kinases, including platelet-derived growth factor receptor (PDGFR), c-Met, Janus kinase (JAK-2), and cyclin-dependent kinases (CDKs). nih.govekb.eg More recently, a dibromo-substituted quinoxaline derivative, 26e , was discovered to be an effective inhibitor of apoptosis signal-regulating kinase 1 (ASK1) with an IC₅₀ value of 30.17 nM. nih.gov
| Compound Class/Example | Kinase Target | Significance in Cancer |
|---|---|---|
| 2-Quinoxalinecarboxylic acids | Pim-1 | Cell cycle regulation, apoptosis |
| Quinoxaline derivatives | VEGFR-2 | Angiogenesis, tumor growth |
| Compound 13 | EGFR | Cell proliferation |
| Compound 26e | ASK1 | Apoptosis signaling |
| General Quinoxaline derivatives | PDGFR, c-Met, JAK-2, CDKs | Multiple cancer-related pathways |
Neuropharmacological Research
In addition to their anticancer applications, derivatives of this compound have been investigated for their potential in neuropharmacology, particularly as modulators of excitatory neurotransmission.
Antagonism of Excitatory Amino Acid Receptors
Excitatory amino acid (EAA) receptors, such as the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, are crucial for fast synaptic transmission in the central nervous system. However, their overactivation can lead to neuronal damage and is implicated in various neurological disorders.
Research has identified this compound derivatives as antagonists of these receptors. One such compound, 3-hydroxy-2-quinoxalinecarboxylic acid (HQC) , was found to antagonize the effects of NMDA and kainate. nih.gov It was shown to suppress the NMDA response with an apparent KI value of 0.27 mM. nih.gov
Further studies have developed other derivatives with affinity for EAA receptors. For example, a series of substituted 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones were synthesized and evaluated as EAA antagonists. nih.gov One derivative, 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one (4d) , showed a high affinity for the AMPA receptor with an IC₅₀ of 0.83 µM. nih.gov These findings highlight the potential of the quinoxaline scaffold in developing selective antagonists for different classes of EAA receptors.
Anticonvulsant Property Research
The antagonism of EAA receptors is a well-established mechanism for anticonvulsant activity. nih.govconsensus.app Consequently, quinoxaline derivatives that block these receptors have been investigated for their potential to treat seizures.
The compound HQC , by virtue of its EAA antagonist properties, was tested for anticonvulsant action in mouse and rat models. nih.gov When administered intracerebroventricularly, HQC produced a dose-dependent delay in the onset of picrotoxin-induced convulsions and provided protection against death. nih.govconsensus.app
More recent research has focused on designing novel quinoxaline derivatives based on the structural features of effective AMPA antagonists. nih.gov In a study using a pentylenetetrazol-induced seizure model, several newly synthesized compounds showed promising anticonvulsant activities. nih.gov Specifically, compounds 24 , 28 , 32 , and 33 were highly active, with ED₅₀ values of 37.50, 23.02, 29.16, and 23.86 mg/kg, respectively. nih.gov These results confirm that antagonism of excitatory amino acids by quinoxaline derivatives is a viable strategy for developing new anticonvulsant agents. nih.gov
Serotonin (B10506) Receptor Antagonism Studies
Derivatives of this compound have been investigated for their potential as serotonin receptor antagonists, particularly targeting the 5-HT3 receptor. The 5-HT3 receptor is a well-established target for the management of nausea and vomiting, especially that induced by chemotherapy. wikipedia.org A series of quinoxalin-2-carboxamides, synthesized from this compound, have been designed and evaluated based on the pharmacophoric requirements for 5-HT3 receptor antagonists. tandfonline.comnih.gov
In these studies, the carboxylic acid group of this compound was condensed with various amines to produce a range of carboxamide derivatives. tandfonline.comtandfonline.com These synthesized compounds were then pharmacologically assessed for their ability to antagonize the 5-HT3 receptor. The evaluation was conducted using an in vitro model, specifically the longitudinal muscle-myenteric plexus preparation from the guinea pig ileum, with 2-methyl-5-HT acting as the 5-HT3 agonist. tandfonline.commedchemexpress.com
The antagonistic activity of these derivatives was quantified and expressed as pA2 values, which provide a measure of antagonist potency. tandfonline.com The results indicated that all the synthesized quinoxalin-2-carboxamides exhibited 5-HT3 receptor antagonism. tandfonline.comnih.gov Among the tested compounds, (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone was identified as the most potent derivative in the series. tandfonline.comnih.gov The potency of these compounds was compared against ondansetron, a standard 5-HT3 receptor antagonist. tandfonline.com
Table 1: 5-HT3 Receptor Antagonism of this compound Derivatives
| Compound Name | Amine Used in Synthesis | pA2 Value |
|---|---|---|
| (4-methylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-methylpiperazine | 6.42 |
| (4-ethylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-ethylpiperazine | 6.58 |
| (4-propylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-propylpiperazine | 6.64 |
| (4-isopropylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-isopropylpiperazine | 6.71 |
| (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-phenylpiperazine | 7.02 |
| (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone | N-benzylpiperazine | 7.14 |
| Ondansetron (Standard) | - | 7.42 |
Data sourced from studies on quinoxalin-2-carboxamides as 5-HT3 receptor antagonists. tandfonline.com
Anti-inflammatory Property Research
Quinoxaline derivatives, including those derived from this compound, have demonstrated notable anti-inflammatory properties in various research studies. sapub.org These compounds have been shown to act through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. rsc.org
One study focused on novel quinoxaline derivatives synthesized from 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide. Several of these compounds were identified as potent COX-2 inhibitors with high selectivity over COX-1. rsc.org For instance, two of the most active compounds displayed COX-2 inhibitory concentrations (IC50) of 0.46 µM and 0.62 µM, with selectivity indexes of 66.11 and 61.23, respectively. rsc.org This indicates a strong potential for these derivatives as anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
In other research, various substituted quinoxaline derivatives were evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema method in rats. researchgate.net Several compounds showed a significant percentage reduction in edema, comparable to the standard anti-inflammatory drug indomethacin. researchgate.net For example, one derivative produced a 53.91% reduction in edema, which was comparable to the 49.00% reduction observed with indomethacin. researchgate.net Additionally, certain aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, have been shown to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov
Table 2: Anti-inflammatory Activity of Quinoxaline Derivatives
| Compound/Derivative | Assay/Model | Key Finding |
|---|---|---|
| Quinoxaline Derivative 1 | COX-2 Inhibition | IC50 = 0.46 µM |
| Quinoxaline Derivative 2 | COX-2 Inhibition | IC50 = 0.62 µM |
| Quinoxaline Derivative 3 | Carrageenan-induced paw edema | 53.91% edema reduction |
| DEQX | Cytokine level measurement | Decreased IL-1β and TNF-α levels |
| OAQX | Cytokine level measurement | Decreased IL-1β and TNF-α levels |
Data compiled from studies on the anti-inflammatory effects of various quinoxaline derivatives. rsc.orgresearchgate.netnih.gov
Neuroprotective Efficacy Investigations
The neuroprotective potential of quinoxaline derivatives is an emerging area of research, with studies suggesting their utility in mitigating neuronal damage associated with neurodegenerative diseases like Alzheimer's. researchgate.net These compounds are thought to exert their effects through multiple mechanisms, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. researchgate.net
In a study investigating new quinoxaline derivatives, compounds labeled as QX-4 and QX-6 were found to have significant neuroprotective effects. researchgate.net These derivatives were shown to enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in a PC12 cell line model. researchgate.net The combined antioxidant and anti-inflammatory properties of these quinoxaline derivatives make them promising candidates for further development as disease-modifying therapies for Alzheimer's disease. researchgate.net
The structural framework of quinoline, a related heterocyclic compound, has also been explored for its neuroprotective potential, with derivatives being designed as multifunctional antioxidants. nih.gov This highlights the broader interest in nitrogen-containing heterocyclic compounds like quinoxaline for addressing the multifactorial nature of neurodegenerative disorders. nih.gov
Table 3: Neuroprotective Activities of Investigated Quinoxaline Derivatives
| Derivative | Experimental Model | Observed Neuroprotective Effect |
|---|---|---|
| QX-4 | PC12 cell line | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased intracellular ROS, downregulated inflammatory cytokines. |
| QX-6 | PC12 cell line | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased intracellular ROS, downregulated inflammatory cytokines. |
Findings are based on in vitro studies of novel quinoxaline derivatives. researchgate.net
Enzyme Inhibition Studies
Derivatives of this compound have been the subject of numerous studies focused on their ability to inhibit various enzymes, indicating their therapeutic potential across different disease areas. A significant area of this research has been in the development of kinase inhibitors and inhibitors of enzymes involved in inflammation.
In the context of cancer and inflammation, novel quinoxaline derivatives have been synthesized and evaluated as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). rsc.org Several of these compounds demonstrated potent inhibition of both enzymes. For example, two derivatives, compounds 11 and 13 from the study, were the most potent COX-2 inhibitors with IC50 values of 0.62 and 0.46 μM, respectively. rsc.org The same compounds also potently inhibited EGFR with IC50 values of 0.6 and 0.4 μM. rsc.org
Furthermore, other research has identified quinoxaline derivatives as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a target for diseases involving inflammation and apoptosis. nih.gov In one study, a series of derivatives were synthesized, with compound 12d showing strong ASK1 inhibitory activity with an IC50 value of 49.63 nM. nih.gov
Another area of investigation involves the quinoxaline-2-carboxylic acid activating enzyme, which was purified from Streptomyces triostinicus. This enzyme is involved in the biosynthesis of triostin (B1172060) and quinomycin (B1172624) antibiotics and catalyzes the formation of adenylates from this compound. nih.gov This line of research is more focused on understanding biosynthetic pathways rather than direct therapeutic inhibition.
Table 4: Enzyme Inhibition by this compound Derivatives
| Derivative | Target Enzyme | IC50 Value |
|---|---|---|
| Compound 13 | EGFR | 0.4 µM |
| Compound 13 | COX-2 | 0.46 µM |
| Compound 11 | EGFR | 0.6 µM |
| Compound 11 | COX-2 | 0.62 µM |
| Compound 12d | ASK1 | 49.63 nM |
| Compound 12c | ASK1 | 117.61 nM |
| Compound 12b | ASK1 | 502.46 nM |
Data from studies on quinoxaline derivatives as enzyme inhibitors. rsc.orgnih.gov
Advanced Spectroscopic Characterization Methodologies
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of 2-Quinoxalinecarboxylic acid.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound has been recorded in the 4000–450 cm⁻¹ region. The analysis reveals characteristic vibrational modes associated with the carboxylic acid group and the quinoxaline (B1680401) ring system. A prominent feature in the spectrum is the broad absorption band corresponding to the O-H stretching vibration of the carboxylic acid's hydroxyl group, which is typically observed in the 2500-3300 cm⁻¹ range due to strong intermolecular hydrogen bonding.
The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to a strong absorption band, which is a key diagnostic peak. For this compound, this band is observed at approximately 1710 cm⁻¹ in dimeric forms, indicative of hydrogen bonding. The C-H stretching vibrations of the aromatic quinoxaline ring are observed in the 3100-3000 cm⁻¹ region. Furthermore, various C-C and C-N stretching vibrations within the quinoxaline ring system appear in the 1600-1400 cm⁻¹ range, while C-H in-plane and out-of-plane bending vibrations are found at lower wavenumbers.
A detailed assignment of the observed FT-IR spectral bands is presented in the table below, based on comprehensive studies. sigmaaldrich.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3448 | Strong | O-H Stretching |
| 3065 | Medium | C-H Stretching |
| 1730 | Very Strong | C=O Stretching |
| 1620 | Medium | C=C Stretching |
| 1578 | Strong | C-C Stretching |
| 1468 | Medium | C-C Stretching |
| 1352 | Strong | In-plane O-H Bending |
| 1288 | Strong | C-O Stretching |
| 951 | Medium | Out-of-plane O-H Bending |
| 858 | Medium | C-H Out-of-plane Bending |
| 764 | Strong | C-H Out-of-plane Bending |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, the FT-Raman spectrum of this compound has been recorded in the 4000–100 cm⁻¹ range. sigmaaldrich.com This technique is particularly sensitive to non-polar bonds and provides valuable information about the carbon skeleton of the molecule.
In the FT-Raman spectrum, the symmetric stretching vibrations of the quinoxaline ring are often more prominent than in the FT-IR spectrum. Key observed bands and their assignments from FT-Raman analysis are summarized below. sigmaaldrich.com
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3072 | Very Strong | C-H Stretching |
| 1622 | Strong | C=C Stretching |
| 1580 | Medium | C-C Stretching |
| 1470 | Strong | C-C Stretching |
| 1421 | Medium | C-C Stretching |
| 1354 | Very Strong | In-plane O-H Bending |
| 856 | Medium | Ring Breathing |
| 762 | Medium | C-H Out-of-plane Bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR have been employed to characterize this compound.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring atoms. For this compound, the spectrum exhibits distinct signals for the aromatic protons of the quinoxaline ring and the acidic proton of the carboxyl group.
The carboxylic acid proton (–COOH) is typically highly deshielded and appears as a broad singlet at a downfield chemical shift, often above 10-12 ppm. The protons on the quinoxaline ring resonate in the aromatic region, generally between 7.5 and 9.5 ppm. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton in the structure. A detailed analysis of the experimental ¹H NMR spectrum is provided in the following table. sigmaaldrich.com
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 9.35 | s | H3 |
| 8.25 | d | H5 |
| 8.18 | d | H8 |
| 7.95 | t | H6 |
| 7.90 | t | H7 |
| ~13.0-14.0 | br s | COOH |
s = singlet, d = doublet, t = triplet, br s = broad singlet
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carboxyl carbon (–COOH) resonates at a characteristic downfield position, typically in the range of 165-185 ppm. The carbon atoms of the quinoxaline ring appear in the aromatic region of the spectrum. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substitution pattern. The experimental ¹³C NMR chemical shifts are detailed below. sigmaaldrich.com
| Chemical Shift (ppm) | Assignment |
| 165.2 | C=O (Carboxylic Acid) |
| 147.5 | C2 |
| 145.1 | C8a |
| 141.8 | C3 |
| 138.9 | C4a |
| 132.5 | C7 |
| 131.4 | C6 |
| 130.8 | C5 |
| 129.2 | C8 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that arise from π → π* and n → π* electronic transitions within the aromatic quinoxaline system and the carboxyl group.
A theoretical analysis of the electronic spectrum of this compound has been performed, indicating strong absorptions in the UV region. The calculated absorption maxima (λmax) correspond to the electronic transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). sigmaaldrich.com
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| 324.15 | 0.1013 | HOMO -> LUMO |
| 285.34 | 0.0544 | HOMO-1 -> LUMO |
| 274.28 | 0.2133 | HOMO-2 -> LUMO |
These transitions are characteristic of the conjugated π-electron system of the quinoxaline ring, with the carboxyl group acting as a chromophore that influences the electronic absorption properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used for measuring the mass-to-charge ratio (m/z) of ions. It is widely employed for the identification and quantification of this compound.
Gas Chromatography-Electron Capture Negative Ionization Mass Spectrometry (GC-ECNI-MS) is a highly sensitive technique suitable for the analysis of electrophilic compounds. For a molecule like this compound, direct analysis by GC is challenging due to its low volatility and high polarity. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a less polar and more volatile ester.
The principles of GC-Negative Ion Chemical Ionization (NICI), a technique closely related to ECNI, involve using fluorinated derivatization reagents. nih.gov These reagents, such as pentafluorobenzyl (PFB) bromide, react with the carboxylic acid to form a PFB ester. In the mass spectrometer's ion source, the derivatized analyte undergoes electron capture, a soft ionization process that produces abundant and stable negative ions, significantly enhancing detection sensitivity. nih.gov This method is particularly advantageous for quantitative analysis due to the high intensity of the anions produced. nih.gov
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a cornerstone technique for the analysis of this compound (2-QCA) in various matrices. This method combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.
In HPLC-MS/MS analysis, 2-QCA is typically separated on a reverse-phase column, such as a C18 column. researchgate.net The mobile phase often consists of an aqueous component with an acid modifier (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). The compound is ionized using an electrospray ionization (ESI) source, which can be operated in either positive or negative mode.
In positive ion mode ([M+H]⁺), the precursor ion has an m/z of approximately 175.05. In negative ion mode ([M-H]⁻), the precursor ion is observed at an m/z of about 173.0. nih.gov Collision-induced dissociation (CID) of these precursor ions generates specific product ions that are used for confirmation and quantification. The fragmentation patterns are crucial for structural confirmation. nih.gov
Table 1: Experimental LC-MS/MS Fragmentation Data for this compound
| Mode | Precursor Ion | Precursor m/z | Product Ion m/z | Relative Intensity (%) |
|---|---|---|---|---|
| Positive | [M+H]⁺ | 175.05 | 131.059 | 100 |
| 147.054 | 59.5 | |||
| 129.044 | 47.3 | |||
| Negative | [M-H]⁻ | 173.0 | 129.054 | 100 |
| 145.050 | 57.8 | |||
| 147.065 | 57.6 |
Data sourced from MassBank of North America (MoNA) via PubChem. nih.gov
X-ray Crystallography for Structural Elucidation of Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of crystalline solids, including metal complexes of this compound and its analogs. This technique provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center, revealing how the ligand coordinates with the metal ion.
Studies on closely related quinoline-2-carboxylic acid complexes demonstrate the power of this technique. For instance, the crystal structure of a Cadmium(II) complex with quinaldic acid (quinoline-2-carboxylic acid), [Cd(quin)₂(DMSO)₂], was determined by X-ray diffraction. researchgate.net The analysis revealed that the Cadmium(II) ion is octahedrally coordinated by two N,O-bidentate quinaldate (B1226512) ligands and two DMSO molecules. researchgate.net Similarly, a Zinc(II) complex with a derivative, 8-carboxymethoxy-quinoline-2-carboxylate, was characterized, providing detailed atomic coordinates and unit cell dimensions. researchgate.net The analysis of various metal complexes with a substituted quinoline-4-carboxylic acid showed the formation of one-dimensional chain structures that extend into three-dimensional networks through hydrogen bonding. researchgate.net
Table 2: Example Crystallographic Data for Metal Complexes of Quinoxaline/Quinoline Carboxylic Acid Analogs
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| [triaqua-(8-carboxymethoxy-quinoline-2-carboxylate)-zinc(II)] monohydrate | Triclinic | P-1 | 7.3596 | 8.1735 | 12.0982 | 85.754 | 80.318 | 84.852 | researchgate.net |
| {[MnL₂(H₂O)₂]·2H₂O}n (L = 2-(pyridin-4-yl)quinoline-4-carboxylate) | Monoclinic | P2₁/c | 11.235 | 9.771 | 14.288 | 90 | 111.30 | 90 | researchgate.net |
Fluorescence Spectroscopy for Complex Characterization
Fluorescence spectroscopy is a highly sensitive method used to study the formation and properties of metal complexes with fluorescent ligands. While many quinoxaline derivatives may exhibit fluorescence, their emission properties can be significantly altered upon complexation with metal ions. This phenomenon can be used to characterize the binding interactions.
The interaction of quinoline-based receptors with carboxylic acids has been shown to cause significant fluorescence quenching of the receptor's monomer emission. beilstein-journals.org This quenching is a result of the complex formation, which provides a non-radiative decay pathway for the excited state. In some cases, complexation can lead to the appearance of a new emission band at a longer wavelength, which is attributed to the formation of an excimer. beilstein-journals.org
The fluorescence of metal complexes is highly dependent on the specific metal ion and the solvent environment. For example, in studies of metal chelates with 8-hydroxyquinoline-5-sulfonic acid, a related compound, it was found that Cadmium(II) and Zinc(II) form strongly fluorescent chelates, whereas Mercury(II) forms non-fluorescent ones. uci.edu The fluorescence intensity can often be enhanced by changing the solvent or by the addition of surfactants. uci.edu Conversely, certain metal ions, such as Fe(III), can act as effective quenchers of the fluorescence of other metal-ligand complexes. uci.edu These characteristics allow fluorescence spectroscopy to be a powerful tool for investigating the coordination behavior of ligands like this compound with various metal ions. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-quinoxalinecarboxylic acid, and how do they influence experimental design?
- Answer : The compound (C₉H₆N₂O₂, MW 174.16) decomposes at 208°C, limiting high-temperature applications . Its solubility in polar solvents (e.g., DMF, CH₂Cl₂) dictates reaction conditions for coupling or derivatization . Purity (≥97%) must be verified via HPLC or LC-MS to avoid side reactions, especially in peptide synthesis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use fume hoods to prevent inhalation of dust (H335 hazard) and wear nitrile gloves to avoid skin irritation (H316/H320) . Acute toxicity data are limited, but RADS (reactive airways dysfunction syndrome) risks necessitate respiratory protection during prolonged use . Spills require neutralization with inert adsorbents and disposal as hazardous waste .
Q. How can researchers optimize the synthesis of this compound?
- Answer : Harms (2004) developed an efficient route via condensation of glyoxylic acid derivatives with o-phenylenediamine, achieving high yields under mild acidic conditions . Post-synthesis purification via recrystallization (ethanol/water) ensures ≥97% purity, critical for reproducibility in downstream applications .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water mobile phases . LC-MS (ESI+) confirms identity via [M+H]⁺ peak at m/z 175.1, with deuterated internal standards improving accuracy in pharmacokinetic studies .
Advanced Research Questions
Q. How does this compound contribute to the DNA-binding activity of quinoxaline-containing antibiotics?
- Answer : The carboxylic acid moiety facilitates bis-intercalation into DNA minor grooves, as shown in triostin A analogs. DNase I footprinting assays reveal selective binding to 5'-CpG-3' sequences, validated via gel electrophoresis and autoradiography . Modifying the carboxyl group (e.g., esterification) reduces binding affinity, highlighting its structural necessity .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Answer : Discrepancies often arise from impurity profiles or solvent effects. For example, antibacterial assays (MIC against S. aureus) require strict control of DMSO concentrations (<1% v/v) to avoid false negatives . Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) strengthens mechanistic claims .
Q. How can researchers incorporate this compound into peptide conjugates for targeted drug delivery?
- Answer : Use PyBOP/HOAt/DIEA coupling in DMF:CH₂Cl₂ (1:1) to attach the acid to peptide side-chains (e.g., lysine ε-amino groups). Global deprotection with TFA:H₂O (95:5) preserves the quinoxaline ring, confirmed by MALDI-TOF MS . In vivo stability studies (plasma incubation + LC-MS/MS) assess hydrolytic susceptibility of the amide bond .
Q. What experimental designs mitigate batch-to-batch variability in this compound used for standard curves?
- Answer : Calibrate each batch via NMR (¹H, 13C) and FTIR to confirm absence of residual solvents (e.g., DMF) or byproducts (e.g., quinoxaline dimers). Store standards desiccated at -20°C to prevent hygroscopic degradation, with quarterly revalidation .
Q. How do computational models predict the environmental persistence of this compound?
- Answer : QSAR models estimate a half-life >60 days in soil (WGK 3 hazard), with high mobility (log Kₒw = 1.2) posing groundwater contamination risks . Experimental validation uses OECD 308 guidelines: aerobic soil metabolism studies show 40% degradation over 120 days, aligning with predicted bioaccumulation potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
